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Compound of Interest

Compound Name:
3-(4-Chloro-2-fluorophenyl)-3-

oxopropanenitrile

CAS No.: 267880-83-1

Cat. No.: B3381745

Get Quote

Substance Identity & Physical Appearance
CAS Number: 267880-83-1 Chemical Name: 3-(4-Chloro-2-fluorophenyl)-3-
oxopropanenitrile Synonyms: (4-Chloro-2-fluorobenzoyl)acetonitrile;

-Cyano-4-chloro-2-fluoroacetophenone Molecular Formula: C

H

ClFNO Molecular Weight: 197.59 g/mol

Physical State and Color
In its purified form, CAS 267880-83-1 is a crystalline solid.

Appearance: White to pale yellow crystalline powder.

Odor: Faint, characteristic aromatic odor.
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Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate); practically

insoluble in water.

Technical Insight: The "pale yellow" coloration often observed in technical-grade batches is

typically due to trace impurities (e.g., unreacted acetophenone derivatives or condensation

byproducts). High-purity samples (>98%) obtained via recrystallization appear as white needles

or prisms.

Melting Point & Thermal Properties[1]
Accurate determination of the melting point (MP) is the primary method for assessing the purity

of this intermediate. While specific MP values for this CAS are rarely indexed in public

databases compared to its non-fluorinated analogs, experimental data from structural

homologs and proprietary synthesis reports establish the following range.

Melting Point Data
Property Value / Range Condition

Expected Melting Point 80 – 120 °C Standard Pressure (1 atm)

State at Room Temp Solid 20–25 °C

Boiling Point (Predicted) ~360 °C 760 mmHg (Decomposes)

Flash Point (Predicted) >170 °C Closed Cup

Note on Variability: The broad range (80–120 °C) accounts for the significant effect of the ortho-

fluorine substituent, which typically lowers the lattice energy compared to the para-chloro

analog (MP 126–128 °C). Researchers should expect a sharp melting transition (within a 2°C

range) for pure material.

Thermal Stability
Decomposition:

-ketonitriles are generally stable at room temperature but may decarboxylate or decompose
under prolonged heating above their melting point, especially in the presence of acids or
bases.
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Storage: Store below 30°C in a tightly sealed container, protected from light and moisture.

Experimental Protocols
Protocol A: Melting Point Determination (Capillary
Method)
For validation of incoming raw material or synthesized batches.

Preparation: Dry the sample in a vacuum desiccator over P

O

for 24 hours to remove solvent residues (water/ethanol) that can depress the MP.

Loading: Pack a capillary tube with 2–3 mm of the fine powder. Ensure the sample is

compact by tapping the tube on a hard surface.

Heating:

Ramp 1: Heat rapidly to 10°C below the expected onset (approx. 70°C).

Ramp 2: Reduce heating rate to 1°C/minute.

Observation: Record the temperature at the first sign of liquid (Onset) and complete

liquefaction (Clear Point).

Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broader range (>4°C)

suggests recrystallization is required.

Protocol B: Synthesis & Purification (for Reference
Standard)
To generate a high-purity reference standard for MP calibration.

Reaction Logic: The synthesis involves a Claisen condensation of methyl 4-chloro-2-

fluorobenzoate with acetonitrile using a strong base.
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Start:
Methyl 4-chloro-2-fluorobenzoate

Reaction:
Reflux (THF/Toluene)

2-4 HoursReagents:
Acetonitrile (Excess)
NaH or KOtBu (Base)

Quench:
Acidify with dilute HCl
(Precipitates Product)

 Formation of
Enolate Salt Purification:

Recrystallize from
EtOH/Heptane

 Crude Solid Final Product:
White Crystalline Solid

(CAS 267880-83-1)

 >98% Purity

Click to download full resolution via product page

Figure 1: Synthesis and purification workflow for CAS 267880-83-1.

Step-by-Step Synthesis:

Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 eq) in dry THF under

Nitrogen.

Addition: Add dry Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min.

Condensation: Add Methyl 4-chloro-2-fluorobenzoate (1.0 eq) in THF dropwise.

Reflux: Heat to reflux (approx. 65°C) for 3 hours. Monitor by TLC or LC-MS.

Workup: Cool to RT. Quench carefully with water.[1] Acidify to pH ~3 with 1N HCl. The solid

product will precipitate.

Purification: Filter the crude solid. Recrystallize from a mixture of Ethanol and Heptane (1:3)

to obtain white needles.

Structural Characterization Logic
To confirm the identity of the solid before MP determination, use the following spectroscopic

markers.
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Unknown Solid Sample

IR Spectroscopy
(Look for -CN and C=O)

1H NMR (DMSO-d6)
(Aromatic region + CH2)

Mass Spectrometry
(M-H)- = 196.0

Identity Confirmed?

CN stretch ~2260 cm-1
C=O stretch ~1690 cm-1

Singlet ~4.5 ppm (CH2)
Multiplets 7.0-8.0 ppm Correct Mass

Proceed to Melting Point

Yes

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating CAS 267880-83-1.

Key Spectroscopic Markers:
IR (ATR): Sharp nitrile absorption (

) at ~2260 cm

; Ketone carbonyl (

) at ~1690 cm

.

H NMR (DMSO-d

): A characteristic singlet at

~4.5–4.8 ppm corresponding to the active methylene protons (-CH
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-CN), which may disappear upon D

O exchange due to keto-enol tautomerism.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

GHS Signal Word: Warning.[3][4]

Precautionary Measures:

Handle in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety glasses.

Cyanide Note: While the nitrile group is covalently bonded, avoid contact with strong acids

or reducing agents that could theoretically liberate toxic byproducts under extreme

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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